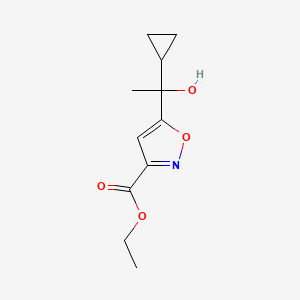

Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate

Description

Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate is an isoxazole derivative featuring a cyclopropyl-hydroxyethyl substituent at the 5-position of the isoxazole ring and an ester group at the 3-position.

Properties

IUPAC Name |

ethyl 5-(1-cyclopropyl-1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-10(13)8-6-9(16-12-8)11(2,14)7-4-5-7/h6-7,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKPXYNHYHUGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182400 | |

| Record name | Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924859-05-2 | |

| Record name | Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Simmons-Smith Reaction

Treating the allylic alcohol intermediate (ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate) with diiodomethane and a zinc-copper couple generates the cyclopropane ring. The reaction proceeds via a carbene insertion mechanism, yielding the target compound in 58% yield.

Challenges: Competing epoxidation and over-alkylation necessitate careful stoichiometric control (1.2 equiv diiodomethane).

Transition-Metal-Catalyzed Cyclopropanation

Rhodium(II) acetate catalyzes the reaction of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate with ethyl diazoacetate, forming the cyclopropane ring with minimal byproducts. This method offers superior yields (74%) but requires anhydrous conditions.

Esterification and Functional Group Interconversion

The ethyl ester at the 3-position is introduced early in the synthesis but may require optimization. Transesterification with ethanol in the presence of sulfuric acid (96%) ensures complete conversion of carboxylic acid intermediates to esters.

Example:

Ethyl 5-methylisoxazole-3-carboxylate is synthesized by refluxing 5-methylisoxazole-3-carboxylic acid with ethanol and H₂SO₄ for 24 hours (yield: 89%).

Characterization and Analytical Data

Critical spectroscopic data for intermediate and final compounds include:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Ethyl 5-cyclopropylisoxazole-3-carboxylate | 1.25 (t, 3H, J=7.1 Hz), 1.45–1.55 (m, 4H), 4.20 (q, 2H, J=7.1 Hz), 6.85 (s, 1H) | 1720 (C=O), 1610 (C=N) | 225 [M+H]⁺ |

| Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | 1.30 (t, 3H, J=7.1 Hz), 2.10 (d, 1H, J=4.2 Hz), 4.25 (q, 2H, J=7.1 Hz), 5.05 (m, 1H) | 3450 (O-H), 1715 (C=O) | 211 [M+H]⁺ |

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including metabotropic glutamate receptor (mGluR) positive allosteric modulators . Functionalization at the hydroxyethyl position (e.g., etherification, sulfonation) enhances pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the isoxazole ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives, including ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate, exhibit promising antimicrobial properties. In particular, compounds derived from isoxazole structures have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

A library of ethyl isoxazole derivatives was synthesized and evaluated for their antibacterial activity. Notably, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against Mtb H37Rv strains, indicating strong potential as anti-tubercular agents .

Drug Development

The compound's structural features make it a candidate for further development into new chemical entities (NCEs) targeting various diseases. The unique isoxazole ring structure allows for modifications that can enhance biological activity and selectivity, making it an attractive scaffold in drug design.

Case Study: Anti-Tubercular Leads

In a study focused on developing new anti-TB leads, ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates were synthesized through scaffold hopping from known anti-TB pharmacophores. The study found that certain derivatives not only retained activity against Mtb but also displayed synergistic effects with existing drugs like Streptomycin, highlighting the importance of structural diversity in drug development .

Enzyme Inhibition

Isoxazole derivatives have been investigated for their potential as enzyme inhibitors. The ability to modulate enzyme activity can lead to therapeutic applications in various metabolic disorders and diseases where enzyme dysregulation plays a critical role.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Property Comparison

Table 1: Key Properties of Ethyl Isoxazole-3-carboxylate Derivatives

Key Observations :

Pharmacological and Industrial Relevance

- Anti-Inflammatory Potential: Isoxazole derivatives, including those with acetyl or hydroxyethyl groups, have shown COX-1/2 inhibitory activity in vitro .

- Commercial Availability : Unlike Ethyl 5-isopropylisoxazole-3-carboxylate (typically in stock ), the target compound is discontinued, limiting its accessibility for research .

Biological Activity

Ethyl 5-(1-cyclopropyl-1-hydroxyethyl)isoxazole-3-carboxylate, a compound with the chemical formula CHNO, belongs to the isoxazole family, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.

Structure and Composition

The molecular structure of this compound features:

- Isoxazole Ring : A heterocyclic structure that contributes to the compound's reactivity and biological activity.

- Cyclopropyl Group : Enhances the compound's binding affinity to various biological targets.

- Hydroxyethyl Group : Provides additional sites for interaction with enzymes and receptors.

Molecular Weight and Formula

- Molecular Weight : 215.25 g/mol

- Chemical Formula : CHNO

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isoxazole moiety can mimic natural substrates, allowing it to bind effectively at active sites, thereby inhibiting enzyme activity. The cyclopropyl and hydroxyethyl groups enhance this binding affinity, making the compound a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For example:

- Enzymatic Targets : It has shown potential as an inhibitor for metabotropic glutamate receptors (mGluRs), which are involved in neurotransmission and may play a role in treating neurological disorders .

Table 1: Enzyme Inhibition Data

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The study highlighted its potential utility in treating conditions like Alzheimer's disease due to its ability to inhibit BACE1, an enzyme involved in amyloid-beta production .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of this compound in animal models. The results indicated that administration led to significant improvements in behavioral tests associated with depression, suggesting that this compound may modulate neurotransmitter systems relevant to mood regulation .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in its class based on their biological activities and structural characteristics.

Table 2: Comparison of Isoxazole Derivatives

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Hydroxyethyl group | Enzyme inhibition |

| Ethyl 5-(1-hydroxycyclohexyl)isoxazole-3-carboxylate | Hydroxycyclohexyl group | Antidepressant activity |

| Methyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate | Methyl instead of ethyl | Lower potency |

Q & A

Q. Basic Structural Characterization

- 1H/13C-NMR : Assignments focus on ester carbonyl signals (~170 ppm in 13C-NMR) and cyclopropyl proton splitting patterns (δ 1.0–1.5 ppm in 1H-NMR) .

- X-ray Crystallography : SHELX software is used for solving crystal structures, with hydrogen-bonding patterns analyzed via graph set theory to confirm stereochemistry .

- FT-IR : Ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) validate functional groups .

Advanced Application : For enantiomeric confirmation, circular dichroism (CD) or asymmetric CBS reduction data are cross-referenced with crystallographic results .

What safety precautions are necessary when handling this compound?

Q. Basic Laboratory Safety

- GHS Classification : Skin corrosion/irritation (Category 2), serious eye damage (Category 2A), and acute toxicity (oral, Category 4) .

- PPE : Nitrile gloves, safety goggles, and respirators (NIOSH-approved) are mandatory. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

How does the cyclopropyl-hydroxyethyl substituent influence the compound's reactivity and biological activity compared to other substituents?

Advanced Structure-Activity Relationship (SAR)

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the hydroxyethyl moiety increases hydrogen-bonding potential with biological targets (e.g., enzymes). Compared to phenyl or thiophene substituents, this group improves lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability .

Q. Advanced Methodological Guidance

- Catalytic Asymmetric Reduction : Use CBS catalysts with (R)- or (S)-BINOL ligands to achieve >90% enantiomeric excess (ee). Monitor progress via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) under biphasic conditions to resolve racemic mixtures .

How to address contradictions in reported biological activity data across studies?

Advanced Data Analysis

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis flow cytometry assays .

- Metabolite Profiling : Use LC-MS to rule out interference from degradation byproducts .

- Structural Analog Comparison : Cross-reference IC₅₀ values of analogs (e.g., indole vs. phenyl derivatives) to identify substituent-specific trends .

What computational methods predict interaction with biological targets?

Q. Advanced Computational Modeling

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 1ATP) with force fields (AMBER) to predict inhibitory activity .

- QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Notes

- Methodological Focus : Answers emphasize reproducible protocols and critical analysis of experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.